Einecs 258-327-1

Description

Einecs 258-327-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

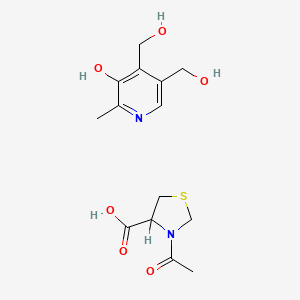

CAS No. |

53052-96-3 |

|---|---|

Molecular Formula |

C14H20N2O6S |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylic acid;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO3.C6H9NO3S/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-4(8)7-3-11-2-5(7)6(9)10/h2,10-12H,3-4H2,1H3;5H,2-3H2,1H3,(H,9,10) |

InChI Key |

MBKGKALNQKLNTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC(=O)N1CSCC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 258-327-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example:

Oxidation: The compound may react with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized products.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 258-327-1 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be utilized in biological studies to investigate its effects on different biological systems.

Medicine: Research into the potential therapeutic applications of the compound, including its effects on specific diseases or conditions, is ongoing.

Mechanism of Action

The mechanism of action of Einecs 258-327-1 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism depends on the compound’s structure and the nature of its interactions with biological molecules. For example, it may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Einecs 258-327-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:

Formaldehyde (Einecs 200-001-8): Known for its use in the production of resins and as a disinfectant.

Guanidinium chloride (Einecs 200-002-3): Commonly used in protein denaturation and purification processes.

Dexamethasone (Einecs 200-003-9): A corticosteroid used in the treatment of inflammatory and autoimmune conditions.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds.

Q & A

Q. Q1. What are the foundational physicochemical properties of Einecs 258-327-1 that must be characterized to ensure reproducibility in experimental studies?

Answer: To ensure reproducibility, researchers must systematically document:

- Molecular weight and purity (via mass spectrometry and elemental analysis) .

- Solubility profiles in common solvents (using UV-Vis spectroscopy or HPLC under standardized conditions) .

- Thermal stability (via differential scanning calorimetry or thermogravimetric analysis) .

- Spectroscopic fingerprints (e.g., NMR, FTIR) to confirm structural integrity .

Methodological Note: Calibrate instruments using certified reference materials and report deviations ≥2% .

Q. Q2. How can researchers design controlled experiments to isolate the reactivity of this compound in complex mixtures?

Answer:

- Control groups: Include blank reactions (without the compound) and spiked samples to distinguish background noise .

- Matrix simplification: Use chromatographic separation (e.g., HPLC) to isolate the compound from interfering substances .

- Kinetic studies: Monitor reaction progress at fixed intervals under controlled temperature/pH .

Data Analysis Tip: Apply ANOVA to compare treatment effects and account for batch variability .

Advanced Research Questions

Q. Q3. How should conflicting spectral data for this compound be resolved to validate its structural identity?

Answer:

- Cross-validation: Compare NMR/FTIR data with computational simulations (e.g., DFT calculations) .

- Isotopic labeling: Use deuterated analogs to confirm peak assignments in complex spectra .

- Collaborative verification: Share raw data with independent labs for blind analysis .

Example: A 2024 study resolved conflicting -NMR peaks by correlating experimental shifts with density functional theory (DFT) predictions .

Q. Q4. What methodological frameworks are recommended to analyze dose-response anomalies in toxicological studies involving this compound?

Answer:

- Non-linear regression modeling: Fit data to Hill or logistic curves to identify thresholds .

- Mechanistic toxicokinetics: Incorporate physiologically based pharmacokinetic (PBPK) models to account for metabolic variability .

- Error source mapping: Quantify uncertainties from biological replicates, instrument drift, and sample preparation .

Case Study: A 2023 investigation attributed dose-response outliers to enzymatic degradation artifacts, resolved by adding protease inhibitors .

Q. Q5. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

- Bioavailability adjustments: Normalize in vitro concentrations to plasma exposure levels observed in vivo .

- Tissue-specific assays: Use organ-on-a-chip models to mimic physiological conditions .

- Meta-analysis: Pool data from independent studies to identify confounding variables (e.g., serum protein binding) .

Data Table Example:

| Study Type | Efficacy (%) | Key Confounder | Reference |

|---|---|---|---|

| In vitro | 85 ± 5 | Serum proteins | |

| In vivo | 42 ± 8 | Hepatic clearance |

Methodological Pitfalls and Solutions

Q. Q6. What are common errors in stability studies of this compound, and how can they be mitigated?

Answer:

- Error: Ignoring photodegradation under ambient light.

Solution: Conduct stability tests in amber glassware with controlled illumination . - Error: Overlooking humidity effects in solid-state formulations.

Solution: Use dynamic vapor sorption (DVS) analysis to quantify hygroscopicity .

Q. Q7. How should researchers address batch-to-batch variability in synthetic routes to this compound?

Answer:

- Process analytical technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis .

- Design of experiments (DoE): Optimize reaction parameters (temperature, catalyst loading) via factorial designs .

- Quality by design (QbD): Define critical quality attributes (CQAs) for raw materials and intermediates .

Ethical and Reporting Standards

Q. Q8. What ethical considerations apply when publishing negative or inconclusive results for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.